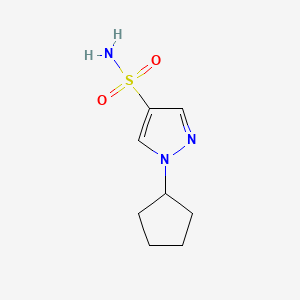

1-cyclopentyl-1H-pyrazole-4-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c9-14(12,13)8-5-10-11(6-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQPLCAVOWEOFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249002-03-6 | |

| Record name | 1-cyclopentyl-1H-pyrazole-4-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Structure, Electronic Properties, and Conformational Analysis

Quantum Chemical Calculations of 1-Cyclopentyl-1H-pyrazole-4-sulfonamide

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the molecule's geometry and electronic distribution. These theoretical investigations are crucial for predicting reactivity and molecular interactions. doaj.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. doaj.org Studies utilizing DFT, often with the B3LYP functional and a 6-311G+(d,p) basis set, are standard for optimizing the molecular geometry of such compounds to their lowest energy state. nih.gov

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| S-O | ~ 1.43 | |

| S-N (sulfonamide) | ~ 1.63 | |

| C-S (pyrazole-sulfonamide) | ~ 1.77 | |

| N-N (pyrazole) | ~ 1.35 | |

| C-N (pyrazole) | ~ 1.38 | |

| C-C (pyrazole) | ~ 1.39 | |

| C-N (cyclopentyl-pyrazole) | ~ 1.48 | |

| **Bond Angles (°) ** | ||

| O-S-O | ~ 120 | |

| O-S-C | ~ 108 | |

| C-S-N | ~ 106 | |

| C-N-N (pyrazole) | ~ 112 |

Note: These values are representative and based on general findings for sulfonamide and pyrazole (B372694) derivatives.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the nitrogen atom of the sulfonamide group, as these are the primary sites for electron donation. malayajournal.org Conversely, the LUMO is likely distributed over the electron-withdrawing sulfonamide group, particularly the sulfur and oxygen atoms, which can act as electron acceptors. malayajournal.org This distribution indicates that the molecule can engage in reactions as either a nucleophile (donating electrons from the HOMO) or an electrophile (accepting electrons into the LUMO). youtube.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) | Role in Reactivity |

| HOMO | ~ -6.5 to -7.5 | Electron Donor (Nucleophilicity) |

| LUMO | ~ -1.0 to -2.0 | Electron Acceptor (Electrophilicity) |

| Energy Gap (ΔE) | ~ 4.5 to 6.5 | Indicates Chemical Stability and Reactivity |

Note: Energy values are typical for similar organic molecules and serve as an illustrative example.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack. chemrxiv.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). Green and yellow represent areas of neutral or intermediate potential. researchgate.net

In this compound, the MEP analysis is expected to highlight the following features:

Negative Regions (Red/Yellow): The oxygen atoms of the sulfonamide group would exhibit the most negative potential, making them strong nucleophilic sites and hydrogen bond acceptors. The nitrogen atoms of the pyrazole ring also contribute to the negative potential. researchgate.net

Positive Regions (Blue): The hydrogen atoms of the sulfonamide amine (-NH₂) would show a highly positive potential, identifying them as the primary electrophilic sites and potential hydrogen bond donors.

Neutral Regions (Green): The cyclopentyl group and the carbon backbone of the pyrazole ring would likely be depicted as green, indicating their relatively neutral electrostatic character. malayajournal.org

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Interpretation

| Molecular Region | Predicted Color | Electrostatic Potential | Chemical Interpretation |

| Sulfonamide Oxygen Atoms | Red | Highly Negative | Nucleophilic site; H-bond acceptor |

| Sulfonamide Amine H-Atoms | Blue | Highly Positive | Electrophilic site; H-bond donor |

| Pyrazole Nitrogen Atoms | Yellow/Orange | Negative | Nucleophilic site |

| Cyclopentyl Group | Green | Neutral | Non-polar; involved in van der Waals interactions |

Conformational Analysis and Energy Landscapes

The flexibility of the cyclopentyl group and its connection to the pyrazole ring means that this compound can exist in multiple conformations.

Computational methods are employed to map the potential energy surface of the molecule by systematically rotating the single bonds—specifically, the C-N bond linking the cyclopentyl group and the C-S bond linking the sulfonamide group. This exploration identifies the most stable, low-energy conformations. The cyclopentyl ring itself can exist in different puckered forms, such as the "envelope" and "half-chair" conformations, which have slightly different energies. acu.edu.in The global minimum energy conformation for the entire molecule will be the one that best accommodates the bulky cyclopentyl and sulfonamide groups to minimize steric clash while maximizing stabilizing interactions.

Table 4: Potential Intramolecular Interactions Stabilizing the Conformation

| Interaction Type | Atoms Involved | Estimated Contribution |

| C-H···O | Cyclopentyl C-H and Sulfonamide O | Minor stabilization |

| C-H···N | Cyclopentyl C-H and Pyrazole N | Minor stabilization |

| Steric Repulsion | Cyclopentyl group and Sulfonamide group | Destabilizing; dictates spatial arrangement |

Structure Activity Relationship Sar Investigations of 1 Cyclopentyl 1h Pyrazole 4 Sulfonamide Analogues

Impact of the Pyrazole (B372694) Ring Substituents on Biological Activity

The pyrazole ring is a core component of the 1-cyclopentyl-1H-pyrazole-4-sulfonamide scaffold, and the nature and position of substituents on this ring have a profound effect on the biological activity of the resulting analogues.

The regiochemistry of functional groups on the pyrazole ring is a critical determinant of biological activity. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position. mdpi.com However, the introduction of substituents at the C3 and C5 positions has been a key strategy in modulating the pharmacological properties of pyrazole derivatives.

In a series of pyrazole-based benzene (B151609) sulfonamides designed as carbonic anhydrase inhibitors, the substitution pattern on phenyl rings attached to the C3 and C5 positions of the pyrazole core was found to be crucial. For instance, the presence of a 2-hydroxy-4-bromophenyl group at the C3 position generally led to more active compounds against all tested carbonic anhydrase isoforms. rsc.org Similarly, in another study, the position of a fluorine substituent on a phenyl ring attached to the pyrazole was investigated, with the ortho-fluoro analogue showing the highest activity in reducing c-di-GMP levels. nih.gov These findings underscore the sensitivity of biological activity to the spatial arrangement of functional groups on the pyrazole ring, likely due to specific interactions with the target protein's binding site.

The relative positioning of substituents can also influence selectivity. In a study of sulfonamide-bearing pyrazolone (B3327878) derivatives, the position of the sulfonamide group on an attached benzene ring (meta vs. para) was correlated with selectivity for inhibiting acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). nih.gov This highlights that even relatively small changes in substituent position can have a substantial impact on the target selectivity of pyrazole-based compounds.

Both the steric bulk and the electronic nature (electron-donating or electron-withdrawing) of substituents on the pyrazole ring play a significant role in determining the biological activity of this compound analogues.

Steric Effects: The size and shape of substituents can influence how well the molecule fits into the binding pocket of its biological target. In one study, extending the size of an alkyl group at the C5 position of the pyrazole from methyl to ethyl, n-butyl, iso-propyl, and tert-butyl was generally well-tolerated, with an n-propyl chain providing a notable increase in potency. nih.gov This suggests the presence of a lipophilic pocket in the target protein that can accommodate an aliphatic side chain of a specific size. However, increasing the lipophilicity at both the C3 and C5 positions simultaneously, for example with a 3,5-diethyl substitution, led to a decrease in activity compared to a 3-methyl-5-ethyl analogue, indicating a delicate balance in the steric requirements of the binding site. acs.org Larger substituents on a phenyl ring attached to the pyrazole, particularly at the para-position, have also been shown to enhance antimicrobial activity, possibly by improving the fit into hydrophobic pockets of microbial enzymes. rsc.org

Electronic Effects: The electronic properties of the substituents can modulate the electron density of the pyrazole ring, affecting its reactivity and its ability to form interactions such as hydrogen bonds and electrostatic interactions with the target. researchgate.net In one study, introducing an electron-withdrawing trifluoromethyl group at the C3 position of the pyrazole resulted in a significant drop in efficacy, while an electron-donating methoxy (B1213986) group at the same position led to a complete loss of activity. nih.govresearchgate.net This demonstrates that the electronic character of the substituents is a critical factor for biological activity. The presence of electron-withdrawing groups like nitro and halogens on a phenyl substituent of the pyrazole ring has been found to significantly influence antimicrobial activity. rsc.org

The interplay of steric and electronic effects is complex and often context-dependent, highlighting the need for careful consideration of these properties in the design of new pyrazole-based therapeutic agents.

Significance of the N-Cyclopentyl Group

The substituent at the N1 position of the pyrazole ring is crucial for anchoring the molecule within the binding site of its target protein and can significantly influence both potency and selectivity.

The N-cyclopentyl group in this compound is a key feature that contributes to its biological activity profile. While direct studies on the cyclopentyl group in this specific compound are limited, SAR studies on related pyrazole derivatives provide valuable insights. In a series of pyrazole-based inhibitors, a cyclopentyl moiety at the C3(5) position exhibited similar activity to a phenyl group, suggesting that a cyclic aliphatic group can effectively occupy a hydrophobic pocket in the target's active site. nih.gov

The choice of the N1-substituent is a critical aspect of the design of pyrazole-based inhibitors. SAR studies have shown that both the size and nature of this substituent can have a dramatic effect on activity.

In a study of 4-arylazo-3,5-diamino-1H-pyrazoles, N1-alkylation with various groups, including methyl, benzyl, and para-fluorophenyl, resulted in a complete loss of activity. nih.gov This suggests that for that particular target, an unsubstituted N1 position is essential, or that the introduced groups clash with the binding site.

Conversely, in a series of pyrazole sulfonamides, replacing the N1-substituent was a key area of SAR exploration. nih.gov The comparison between alicyclic and aromatic substituents at this position can reveal important information about the topology of the binding site. Aromatic substituents can engage in π-stacking interactions, while alicyclic groups like cyclopentyl primarily offer hydrophobic interactions. The optimal choice depends on the specific amino acid residues lining the binding pocket of the target protein. For instance, if the binding site is rich in hydrophobic residues, an alicyclic group might be preferred. If there are aromatic residues like phenylalanine, tyrosine, or tryptophan, an aromatic N1-substituent could lead to stronger binding.

The substitution on an N-phenyl ring can also be critical. In one study, linear alkyl chains on a phenyl ring connected to an azabicyclic sulfonamide portion furnished more potent inhibitors compared to branched substituents. acs.org This indicates that the shape and length of the substituent at the N1-position are finely tuned for optimal interaction with the target.

Influence of the Sulfonamide Functionality and its Derivatization

The sulfonamide group (-SO₂NH₂) is a well-established pharmacophore in medicinal chemistry and plays a crucial role in the biological activity of this compound and its analogues. acs.orgnih.gov This functional group is known to be a zinc-binding group in metalloenzymes and can also participate in hydrogen bonding interactions with the target protein. acs.org

The importance of the sulfonamide group is highlighted in studies where its replacement with an amide group led to a complete loss of activity. nih.gov Similarly, modification to a secondary sulfonamide also resulted in a significant drop in potency. nih.gov This underscores the critical role of the primary sulfonamide for the biological activity of this class of compounds.

Derivatization of the sulfonamide nitrogen can be a strategy to modulate the physicochemical and pharmacokinetic properties of the molecule. In a study on pyrazole-4-sulfonamide derivatives, structural modifications at the sulfonamide site by introducing substituted cyclohexyl or phenylethylamine compounds were explored. acs.org The results indicated that bulky hydrophobic groups on the sulfonamide nitrogen are necessary for good anticancer activity. nih.gov For example, compounds with bicyclic aromatic rings substituted on the sulfonamide nitrogen emerged as the most potent in the series. nih.gov

In some cases, however, the presence of a sulfonamide moiety can decrease activity. In a study of hispolon (B173172) pyrazolesulfonamides, the compounds showed slightly inferior antitubercular activity when compared to their non-sulfonamide counterparts. scielo.org.mx This suggests that while the sulfonamide group is often beneficial, its contribution to activity is target-dependent.

Data Tables

Table 1: Impact of Pyrazole Ring Substituents on NAAA Inhibitory Activity Data extracted from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov

| Compound | R3-Substituent | R5-Substituent | IC₅₀ (µM) |

| Analogue 1 | -CH₃ | -CH₃ | ~1 |

| Analogue 2 | -CH₃ | -C₂H₅ | 0.62 |

| Analogue 3 | -CH₃ | n-C₃H₇ | 0.33 |

| Analogue 4 | -CH₃ | n-C₄H₉ | 0.91 |

| Analogue 5 | -CH₃ | iso-C₃H₇ | 0.64 |

| Analogue 6 | -CH₃ | tert-C₄H₉ | 0.78 |

| Analogue 7 | -C₂H₅ | -C₂H₅ | 1.11 |

| Analogue 8 | -CF₃ | -CH₃ | 3.29 |

| Analogue 9 | -OCH₃ | -CH₃ | Not Active |

Table 2: Antiproliferative Activity of Pyrazole-4-sulfonamide Derivatives Data from a study on the antiproliferative activity of new pyrazole-4-sulfonamide derivatives against U937 cells. nih.gov

| Compound | R1 on Pyrazole | R on Sulfonamide | Antiproliferative Activity (GI₅₀ in µM) |

| MR-S1-1 | -H | 2-Phenylethyl | >100 |

| MR-S1-14 | -H | Naphthalen-1-ylethyl | 12.5 |

| MR-S1-15 | -H | 1H-Indol-3-ylethyl | 12.5 |

| MR-S2-1 | -CH₃ | 2-Phenylethyl | >100 |

| MR-S2-12 | -CH₃ | 3,4-Dipropoxyphenyl | 18.7 |

Exploration of Linker Chemistry and Scaffold Modifications

Beyond the sulfonamide group, modifications to the core scaffold and any linker regions are essential for fine-tuning the pharmacological profile of the compound. Iterative cycles of design, synthesis, and biological testing of analogues drive the SAR study forward. nih.gov

In complex molecules, chemical linkers are often used to connect key pharmacophoric groups. The length and flexibility of these linkers are critical for achieving the optimal spatial orientation of these groups within a target's binding site.

Shorter, Rigid Linkers: These can pre-organize the molecule into a conformation that is favorable for binding. This reduces the entropic penalty upon binding, as less conformational freedom is lost, potentially leading to higher affinity. However, a rigid linker may not allow the molecule to adapt to the specific geometry of the binding pocket.

Longer, Flexible Linkers: These provide the molecule with the ability to adopt various conformations, increasing the chances of finding a favorable interaction within the binding site. This can be advantageous if the precise binding mode is unknown. The drawback is a higher entropic cost upon binding, which can decrease affinity.

Systematic variation of linker length and the introduction of rigid elements (e.g., double bonds, small rings) or flexible units (e.g., alkyl chains) are standard strategies to probe the optimal distance and geometry required for biological activity.

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of the molecule is exchanged for a different chemical group with similar physical and chemical properties (e.g., size, shape, polarity). drughunter.com This is done to improve potency, selectivity, metabolic stability, or other pharmacokinetic properties.

Pyrazole Ring Replacements: The 1H-pyrazole ring is a five-membered aromatic heterocycle. nih.gov It can be effectively replaced by other five-membered heterocyclic rings. Studies on similar scaffolds, such as the CB1 receptor antagonist Rimonabant, have shown that thiazoles, triazoles, and imidazoles can serve as effective bioisosteres for the pyrazole moiety, often retaining or improving biological activity and selectivity. nih.gov A close correlation in the SAR between the original pyrazole series and a new imidazole (B134444) series has been demonstrated. nih.gov

Sulfonamide/Amide Replacements: The sulfonamide group itself can be replaced. Common strategies involve the use of other acidic heterocycles. For instance, introducing rings like 1,2,4-oxadiazole (B8745197) or 1,2,4-triazole (B32235) can mimic the hydrogen bonding properties of the amide or sulfonamide while potentially enhancing metabolic stability and altering pharmacokinetic profiles. drughunter.com

Table 3: Potential Bioisosteric Replacements for the Pyrazole Sulfonamide Scaffold

| Original Group | Potential Bioisostere(s) | Rationale for Replacement | Reference |

| Pyrazole | Imidazole, Triazole, Thiazole, Oxazole | Mimic ring size, aromaticity, and hydrogen bonding capacity; modulate electronic properties. | nih.gov |

| Sulfonamide | Carboxamide, Reverse Amide, 1,2,4-Oxadiazole, 1,2,4-Triazole | Alter acidity, improve metabolic stability, modify hydrogen bonding pattern. | drughunter.com |

| Cyclopentyl | Cyclohexyl, Phenyl, Tetrahydropyran | Explore different hydrophobic pockets, alter metabolic stability, introduce new interaction points. | N/A |

In Vitro Biological Activity and Molecular Mechanism of Action Research

Enzyme Inhibition Studies

The pyrazole (B372694) sulfonamide scaffold is a prominent structural motif that has been extensively investigated for its ability to inhibit various enzymes.

Lactate (B86563) Dehydrogenase (LDH): The pyrazole scaffold has been identified as a foundation for developing potent inhibitors of lactate dehydrogenase (LDH). nih.gov LDH is a crucial enzyme in the glycolytic pathway, which is often upregulated in cancer cells. nih.gov It catalyzes the conversion of pyruvate (B1213749) to lactate. nih.gov Pyrazole-based compounds have been developed as nanomolar inhibitors of LDH enzyme activity. nih.gov

Meprin: Meprins α and β are metalloproteases considered to be promising drug targets for various diseases. semanticscholar.org In structure-activity relationship (SAR) studies of pyrazole-based inhibitors, a derivative featuring a cyclopentyl moiety was synthesized and evaluated for its inhibitory action against meprins. semanticscholar.orgnih.gov These studies aimed to optimize the inhibition of meprin α and/or β. semanticscholar.org The 3,5-diphenylpyrazole (B73989) structure, a related scaffold, showed high inhibitory activity against meprin α in the low nanomolar range. nih.gov

Carbonic Anhydrase (CA): Pyrazole sulfonamides have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.govnih.gov Certain pyrazolo[4,3-c]pyridine sulfonamides demonstrated more potent inhibition against hCA I than the standard reference drug, Acetazolamide. nih.gov The sulfonamide group is a key pharmacophore for this inhibitory activity. nih.gov

Cyclooxygenases (COX): While many sulfonamide-containing compounds are known for their anti-inflammatory properties, specific data on the direct inhibition of cyclooxygenase enzymes by 1-cyclopentyl-1H-pyrazole-4-sulfonamide was not identified in the reviewed literature.

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency as an inhibitor. For derivatives of pyrazole-4-sulfonamide, IC50 values have been determined in various assays. For instance, in studies on the antiproliferative activity of new 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives, IC50 values were calculated to quantify their effect on cell viability. nih.govresearchgate.net

Table 1: In Vitro Antiproliferative Activity (IC50) of Selected Pyrazole-4-Sulfonamide Derivatives against U937 Cells This table presents data for related pyrazole sulfonamide compounds, as specific IC50 values for this compound were not available in the cited sources.

| Compound | IC50 (µM) against U937 Cells |

| N-(3,4-Dimethoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 13.9 nih.gov |

| N-(4-Methoxyphenethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 14.2 nih.gov |

| N-Phenethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 15.6 nih.gov |

| N-(2-(Cyclohex-1-en-1-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | 15.8 nih.gov |

| N-(3,4-Dimethoxyphenethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide | 16.5 nih.gov |

| Mitomycin C (Reference) | 0.9 nih.gov |

Cell-Based Assays (Excluding Clinical Human Trials)

In vitro assays using cell cultures are fundamental to understanding the biological potential of a compound.

Several pyrazole-4-sulfonamide derivatives have been tested for their in vitro antiproliferative activity against various cancer cell lines. In one study, newly synthesized series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives were evaluated against the U937 human lymphoma cell line using a luminescent cell viability assay. nih.govresearchgate.net The results indicated that these compounds possess antiproliferative properties. nih.gov Other related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, have also shown promising anticancer activity against cell lines like MCF7, HCT-116, and HeLa. nih.gov

The pyrazole sulfonamide structure is a recognized pharmacophore in the development of antimicrobial agents. nih.gov

Antibacterial Activity: In vitro studies of certain pyrazole-based sulfonamides have demonstrated activity against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.gov The agar (B569324) well diffusion method is commonly used to evaluate this activity. nih.gov

Antifungal Activity: The same classes of compounds have been screened for antifungal properties against strains such as Aspergillus niger and Aspergillus flavus. nih.gov Some derivatives were found to be potent antifungal agents when compared to the standard drug Fluconazole. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 1-cyclopentyl-1H-pyrazole-4-sulfonamide, and what critical parameters ensure successful synthesis?

The synthesis typically involves reacting 1-cyclopentyl-1H-pyrazole with chlorosulfonic acid under controlled conditions (e.g., low temperature, inert atmosphere) to selectively introduce the sulfonyl chloride group. Subsequent reaction with ammonia or a primary amine yields the sulfonamide. Key parameters include stoichiometric control of chlorosulfonic acid, reaction time (monitored via TLC), and purification via recrystallization or chromatography to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the cyclopentyl and sulfonamide substituents. Mass spectrometry (MS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies sulfonamide S=O and N-H stretches. Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) ensures purity (>95%) .

Q. What are the common chemical reactions and reactivity patterns of this compound?

The sulfonamide group participates in nucleophilic substitutions (e.g., alkylation, acylation) and hydrogen bonding. The pyrazole ring undergoes electrophilic aromatic substitution at the 3- and 5-positions. Reactivity with oxidizing agents (e.g., KMnO₄) may degrade the sulfonamide, while reducing conditions (e.g., LiAlH₄) are generally avoided to preserve the sulfonamide integrity .

Q. What biological activities are associated with pyrazole-sulfonamide derivatives, and how can these guide initial screening assays?

Pyrazole-sulfonamides are explored for antimicrobial, anti-inflammatory, and enzyme inhibitory activities. Initial screening involves in vitro assays:

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.

- Anti-inflammatory : COX-2 inhibition assays.

- Enzyme inhibition : Kinase or protease activity assays using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and selectivity of this compound synthesis?

Optimization strategies include:

- Temperature control : Maintaining ≤0°C during sulfonation to prevent side reactions.

- Catalyst screening : Lewis acids (e.g., AlCl₃) to enhance sulfonyl chloride formation.

- Solvent selection : Dichloromethane or chloroform for better solubility of intermediates. Statistical tools like Design of Experiments (DoE) can model interactions between variables (e.g., molar ratios, time) .

Q. How should researchers resolve contradictions in reported reactivity data for pyrazole-sulfonamide derivatives?

Contradictions (e.g., conflicting nucleophilic substitution rates) require:

Q. What computational approaches are effective for predicting the biological targets of this compound?

Molecular docking (AutoDock Vina) screens against protein databases (e.g., PDB) to identify binding affinities. Pharmacophore modeling (MOE) aligns sulfonamide hydrogen-bond acceptors with active sites of enzymes like carbonic anhydrase. QSAR models correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .

Q. How can researchers design assays to evaluate the pharmacokinetic properties of this compound?

Key assays include:

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification.

- Permeability : Caco-2 cell monolayer transport studies.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.